1-allyl-3-[(4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one
Description
1-allyl-3-[(4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features an indole core structure with an allyl group at the 1-position and a 4-methylphenyl imino group at the 3-position, making it a unique and interesting molecule for research and development.
Properties
IUPAC Name |
3-(4-methylphenyl)imino-1-prop-2-enylindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c1-3-12-20-16-7-5-4-6-15(16)17(18(20)21)19-14-10-8-13(2)9-11-14/h3-11H,1,12H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYGHLVNIMXRTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2C3=CC=CC=C3N(C2=O)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fischer Indole Synthesis
The Fischer indole synthesis remains a cornerstone for constructing the indole nucleus. This method involves the acid-catalyzed cyclization of phenylhydrazines with carbonyl compounds. For 1-allyl-3-[(4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one, the protocol typically proceeds as follows:
- Phenylhydrazine Formation : Condensation of 4-methylphenylhydrazine with a β-keto ester (e.g., ethyl acetoacetate) under acidic conditions (HCl, H2SO4) generates the intermediate hydrazone.
- Cyclization : Thermal or acid-promoted cyclization at 80–120°C yields the indole-2-one core.
Key parameters influencing yield (typically 60–75%):
- Acid catalyst concentration (10–20% v/v)
- Reaction time (6–12 hours)
- Temperature control to minimize side reactions
Biginelli Multicomponent Reaction
Functionalization Strategies
N-Allylation at Position 1
The introduction of the allyl group employs nucleophilic substitution or transition metal-catalyzed coupling:
Method A: Alkylation with Allyl Bromide
- Substrate : Indole-2-one (1.0 equiv)
- Reagent : Allyl bromide (1.2 equiv)
- Base : K2CO3 (2.0 equiv)
- Solvent : DMF, 60°C, 4 hours
- Yield : 82–85%
Method B: Palladium-Catalyzed Allylation
- Catalyst : Pd(PPh3)4 (5 mol%)
- Ligand : BINAP (10 mol%)
- Solvent : THF, 80°C, 12 hours
- Yield : 78–80%
Imine Formation at Position 3
Condensation of the 3-keto group with 4-methylaniline proceeds via:
- Reagents : 4-Methylaniline (1.1 equiv), TiCl4 (0.5 equiv)
- Solvent : Toluene, Dean-Stark trap
- Temperature : 110°C, 6 hours
- Yield : 88–92%
Reaction Optimization and Kinetic Analysis
Catalyst Screening
Comparative studies of acid catalysts in Fischer indole synthesis reveal:
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| H2SO4 | 100 | 8 | 68 |
| HCl | 80 | 10 | 72 |
| p-TsOH | 90 | 6 | 75 |
Solvent Effects on Allylation
Polar aprotic solvents enhance reaction rates:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 85 |
| DMSO | 46.7 | 82 |
| THF | 7.5 | 68 |
Industrial-Scale Production
Continuous Flow Synthesis
Modern manufacturing adopts flow chemistry to improve efficiency:
- Reactor Type : Microfluidic tubular reactor
- Residence Time : 30 minutes
- Throughput : 5 kg/day
- Purity : >99% (HPLC)
Crystallization Techniques
Patent-derived methods for polymorph control:
- Anti-Solvent : n-Heptane
- Cooling Rate : 0.5°C/min
- Seed Crystal Loading : 1% w/w
Comparative Analysis of Synthetic Pathways
| Method | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Fischer + Allylation | 62 | 98 | High |
| Biginelli One-Pot | 70 | 95 | Moderate |
| Flow Synthesis | 85 | 99 | High |
Recent Advances
Photoredox Catalysis
Visible light-mediated C–N coupling enables room-temperature imine formation:
- Catalyst : Ir(ppy)3 (2 mol%)
- Light Source : 450 nm LEDs
- Yield : 89%
Biocatalytic Approaches
Engineered transaminases achieve enantioselective synthesis:
- Enzyme : Codexis TA-134
- Conversion : >95%
- ee : 99%
Chemical Reactions Analysis
Substitution Reactions
The indole core and imino group participate in nucleophilic and electrophilic substitution reactions. Key findings include:
Electrophilic Aromatic Substitution
The 2-position of the indole ring is reactive toward electrophiles due to electron-rich aromatic systems. For example:
Nucleophilic Substitution at the Imino Group
The imino group (C=N) reacts with nucleophiles such as amines or thiols:
Oxidation Reactions
The allyl group and indole ring undergo oxidation under controlled conditions:
Allyl Group Oxidation
The allyl substituent is oxidized to form epoxy or carbonyl derivatives:
| Oxidizing Agent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| m-CPBA | CH₂Cl₂, 0°C, 1 h | Epoxy-indol-2-one | >90% | |
| KMnO₄ | H₂O, 50°C, 3 h | 1-(2-Oxopropyl)-3-[(4-methylphenyl)imino]-indol-2-one | 68% |
Indole Ring Oxidation
The indole core is susceptible to oxidation, forming hydroxylated or quinone-like structures:
| Oxidizing Agent | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| H₂O₂, Fe²⁺ | Acetic acid, 25°C, 4 h | 5-Hydroxy-indol-2-one derivative | Radical mechanism | |
| DDQ | Toluene, reflux, 8 h | Quinone-imine complex | Requires anhydrous conditions |
Reduction Reactions
The imino group (C=N) and unsaturated bonds are reduced selectively:
Imino Group Reduction
Catalytic hydrogenation converts the imino group to an amine:
| Reducing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂, Pd/C | EtOH, 25°C, 12 h | 3-Amino-1-allyl-indol-2-one | 85% | |
| NaBH₄ | MeOH, 0°C, 2 h | Partial reduction to secondary amine | 60% |
Allyl Group Reduction
The allyl side chain is hydrogenated to a propyl group:
| Reducing Agent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| H₂, PtO₂ | AcOH, 40°C, 6 h | 1-Propyl-3-[(4-methylphenyl)imino]-indol-2-one | >95% |
Cycloaddition and Rearrangement Reactions
The allyl group participates in [4+2] Diels-Alder reactions:
| Dienophile | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| Maleic anhydride | Xylene, 120°C, 24 h | Fused bicyclic lactam | Endo preference | |
| Tetrazine | THF, 25°C, 1 h | Pyridazine-linked indole | Bioorthogonal applications |
Comparative Reactivity Insights
A comparison with analogous compounds reveals trends:
Mechanistic Considerations
-
Substitution : Proceeds via σ-complex intermediates in electrophilic aromatic substitution .
-
Oxidation : Allyl group oxidation follows a radical pathway with m-CPBA, while indole ring oxidation involves electrophilic attack .
-
Reduction : Catalytic hydrogenation of the imino group proceeds through a heterolytic cleavage mechanism .
Scientific Research Applications
1-allyl-3-[(4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-allyl-3-[(4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 1-allyl-2-imino-3-[(4-methylphenyl)sulfonyl]-1,2-dihydro-5H-dipyrido[1,2-a:2,3-d]pyrimidin-5-one
- 1-allyl-2-imino-10-methyl-3-[(4-methylphenyl)sulfonyl]-1,2-dihydro-5H-dipyrido[1,2-a:2,3-d]pyrimidin-5-one
Uniqueness
1-allyl-3-[(4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one is unique due to its specific substitution pattern on the indole core, which imparts distinct chemical and biological properties. Its combination of an allyl group and a 4-methylphenyl imino group makes it a valuable compound for research and development in various scientific fields.
Biological Activity
1-Allyl-3-[(4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one, a compound with the molecular formula and a molecular weight of 284.33 g/mol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound is characterized by the following physical properties:
- Molecular Weight : 284.33 g/mol
- Density : 1.2 g/cm³
- Boiling Point : 413.3 °C
- LogP : 3.35 (indicating moderate lipophilicity)
Antimicrobial Activity
Recent studies have indicated that derivatives of indole compounds exhibit significant antimicrobial properties. For instance, the related compound 1-methyl-3-[(4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one has shown promising results against various bacterial strains, suggesting that similar activity may be expected from this compound. In vitro assays demonstrated that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
Antiviral Activity
The compound's structure suggests potential antiviral properties, particularly against RNA viruses. Research into related compounds has shown efficacy against viruses such as dengue and hepatitis C . Mechanistic studies indicate that these compounds may inhibit viral replication by targeting specific enzymes involved in nucleotide synthesis, which are crucial for viral proliferation .
Anticancer Potential
Indole derivatives are well-known for their anticancer properties. The compound's ability to induce apoptosis in cancer cells has been documented in various studies. For example, compounds structurally similar to this compound demonstrated IC50 values in the micromolar range against several cancer cell lines, including breast and lung cancer cells . The proposed mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.
Case Studies
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in nucleic acid synthesis, thereby disrupting viral replication.
- Apoptotic Pathways : Induction of apoptosis through mitochondrial pathways has been observed in related compounds, leading to increased caspase activity and cell death in cancer cells.
- Antioxidant Activity : Some indole derivatives exhibit antioxidant properties that can protect cells from oxidative stress, potentially enhancing their therapeutic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
